molecular formula C12H7NOS3 B1450244 5-(Benzo[b]thiophen-3-ylmethylene)-2-thioxothiazolidin-4-one CAS No. 30125-98-5

5-(Benzo[b]thiophen-3-ylmethylene)-2-thioxothiazolidin-4-one

Cat. No. B1450244
CAS RN: 30125-98-5
M. Wt: 277.4 g/mol
InChI Key: RKHVXLKCPTUUBP-YHYXMXQVSA-N
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Description

The compound “5-(Benzo[b]thiophen-3-ylmethylene)-2-thioxothiazolidin-4-one” is a derivative of Benzothiophene . Benzothiophene is an aromatic organic compound with a molecular formula C8H6S and an odor similar to naphthalene (mothballs). It occurs naturally as a constituent of petroleum-related deposits such as lignite tar .


Synthesis Analysis

The synthesis of this compound involves the reaction of benzo[b]thiophene-3-carbaldehyde with acetophenone in the presence of ethanol as solvent and potassium hydroxide as a catalyst . The structures of the resulting chalcones were established using spectroscopic techniques .


Chemical Reactions Analysis

The compound can undergo phosphine-free palladium coupling with aryl halides to form 2-arylbenzo[b]thiophenes . Additionally, an aryne reaction with alkynyl sulfides can afford benzo[b]thiophenes .

Scientific Research Applications

Pharmacological Activities

Benzothiazepines, including compounds structurally related to "5-(Benzo[b]thiophen-3-ylmethylene)-2-thioxothiazolidin-4-one," exhibit a range of biological activities such as vasodilatory, tranquilizer, antidepressant, antihypertensive, and calcium channel blocking effects. These compounds are of particular interest for lead discovery in drug research, prompting the development of diverse synthetic methods for their preparation. Their structure-activity relationship is crucial for medicinal chemists to develop newer compounds with potential efficacy and safety improvements (Dighe et al., 2015).

Carcinogenicity Studies

Research on thiophene analogs, including those structurally related to the compound , has evaluated their potential carcinogenicity. These studies have synthesized and assessed thiophene derivatives for their carcinogenic potential, providing insights into their safety profiles. While in vitro evaluations indicate potential risks, the comprehensive chemical and biological behaviors of these compounds suggest a complex interaction with biological systems, underscoring the importance of thorough in vivo assessments (Ashby et al., 1978).

Biodegradation and Environmental Impact

Condensed thiophenes, including benzothiophene derivatives, are significant organosulfur compounds in petroleum and fossil fuel products, with implications for environmental pollution and biodegradation. Studies focusing on the biodegradation of benzothiophenes review the types of organosulfur compounds in petroleum, their toxicity, and biodegradation pathways. Such research is vital for understanding the environmental impact and degradation processes of these compounds, contributing to the development of more sustainable chemical practices (Kropp & Fedorak, 1998).

Synthetic Methodologies

The synthesis of benzothiazepines and related compounds is a critical area of research, providing the foundation for the development of new pharmaceuticals. Synthetic approaches to these compounds have evolved, allowing for the exploration of their biological activities and potential therapeutic applications. Reviews on synthetic strategies offer comprehensive insights into the methodologies employed for creating diverse and biologically active molecules, serving as a resource for chemists seeking to design and synthesize new derivatives (Teli et al., 2023).

Safety And Hazards

The safety data sheet for a related compound, Benzo[b]thiophen-3-yl-2-bromoethan-1-one, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

Thiophene-based analogs, including “5-(Benzo[b]thiophen-3-ylmethylene)-2-thioxothiazolidin-4-one”, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on exploring their potential applications in pharmaceutical sciences and materials chemistry .

properties

IUPAC Name

(5Z)-5-(1-benzothiophen-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NOS3/c14-11-10(17-12(15)13-11)5-7-6-16-9-4-2-1-3-8(7)9/h1-6H,(H,13,14,15)/b10-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKHVXLKCPTUUBP-YHYXMXQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C=C3C(=O)NC(=S)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CS2)/C=C\3/C(=O)NC(=S)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NOS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Benzo[b]thiophen-3-ylmethylene)-2-thioxothiazolidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(Benzo[b]thiophen-3-ylmethylene)-2-thioxothiazolidin-4-one
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5-(Benzo[b]thiophen-3-ylmethylene)-2-thioxothiazolidin-4-one
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5-(Benzo[b]thiophen-3-ylmethylene)-2-thioxothiazolidin-4-one

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